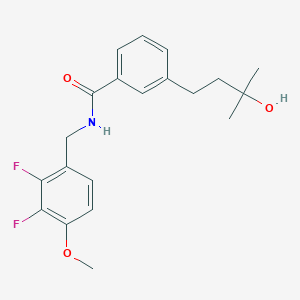

![molecular formula C13H19N3O6S B5545611 2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly known as NBBS and has been synthesized using various methods. The purpose of

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Protection Strategies

Research on compounds with functionalities similar to "2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate" often focuses on their role in peptide synthesis. For instance, the 2-(p-nitrophenylthio)ethyl group has been utilized for carboxyl-group protection in peptide synthesis, offering selective removal advantages after conversion into the corresponding sulphone by treatment with alkali. This strategy is essential in synthesizing peptides with precise amino acid sequences and functionalities (Amaral, 1969).

Synthesis of Amino Acid Derivatives

Optically active syn-α-amidoalkylphenyl sulfones, prepared from chiral aldehydes, are used in basic conditions to give N-acylimines, which react with sodium methanenitronate to afford corresponding nitro adducts with high anti diastereoselectivity. These derivatives undergo further transformations to produce β-hydroxy-α-amino acid and α,β-diamino acid esters, highlighting the compound's utility in synthesizing biologically active compounds (Foresti et al., 2003).

Organic Synthesis Building Blocks

Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are another class of compounds related to the query, serving as N-(Boc) nitrone equivalents in organic synthesis. These compounds have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their role as versatile building blocks for organic synthesis, especially in reactions with organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).

Antimicrobial Activity

Sulfonamides and carbamates of certain intermediates have been synthesized and evaluated for their antimicrobial activity, revealing that some derivatives exhibit potent antimicrobial effects against various bacterial and fungal strains. This research underscores the potential of sulfonamide and carbamate derivatives in developing new antimicrobial agents, which could extend to compounds like "this compound" (Janakiramudu et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-nitrophenyl)sulfonylamino]ethyl N-butylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O6S/c1-2-3-7-14-13(17)22-9-8-15-23(20,21)12-6-4-5-11(10-12)16(18)19/h4-6,10,15H,2-3,7-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYZMPAXLUDJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)